"5-Amino-2-(phenylthio)benzoic acid" chemical properties
"5-Amino-2-(phenylthio)benzoic acid" chemical properties
An In-Depth Technical Guide to 5-Amino-2-(phenylthio)benzoic acid
Introduction
5-Amino-2-(phenylthio)benzoic acid is a versatile aromatic compound of significant interest in the fields of organic synthesis and pharmaceutical development. Structurally, it is an amino acid derivative featuring a benzoic acid core, an amine group at the 5-position, and a phenylthio (phenylsulfanyl) group at the 2-position. This unique combination of functional groups imparts a favorable reactivity profile, making it a valuable building block for more complex molecules.[1] Its primary utility lies in its role as a key intermediate in the synthesis of novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, its ability to undergo diverse chemical transformations has led to its use in biochemical research to probe enzyme inhibition and protein interactions, as well as in material science for the development of functionalized polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of 5-Amino-2-(phenylthio)benzoic acid are summarized below. These data are essential for its proper handling, storage, and use in experimental design.
Molecular Structure
Caption: Chemical Structure of 5-Amino-2-(phenylthio)benzoic acid.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 63185-86-4 | [1][3] |
| Molecular Formula | C₁₃H₁₁NO₂S | [1][4] |
| Molecular Weight | 245.3 g/mol | [1][4] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Solubility | Soluble in organic solvents; limited water solubility is expected due to the hydrophobic phenylthio group.[5] | N/A |
Spectroscopic Profile
Structural elucidation and confirmation rely on standard spectroscopic techniques. The expected spectral data are outlined below, based on the known functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]
-
N-H Stretch (Amine): Two distinct, sharp peaks are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the primary amine group.
-
Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid's carbonyl group.[7]
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching within the two aromatic rings.[8]
-
C-O Stretch: A moderate band for the carbon-oxygen single bond of the carboxylic acid is expected between 1210-1320 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show a complex pattern.
-
Aromatic Protons (δ ≈ 6.5-8.0 ppm): The eight protons on the two benzene rings would appear as a series of multiplets in this downfield region. The specific splitting patterns depend on the coupling between adjacent protons.
-
Carboxylic Acid Proton (δ ≈ 10-13 ppm): The acidic proton of the -COOH group would typically appear as a very broad singlet far downfield. Its position can be variable and is dependent on solvent and concentration.[6]
-
Amine Protons (δ ≈ 3.5-5.0 ppm): The two protons of the -NH₂ group would likely appear as a broad singlet. This peak is also subject to exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum would confirm the carbon framework.
-
Carbonyl Carbon (δ ≈ 165-175 ppm): The carboxylic acid carbon is expected in this downfield region.
-
Aromatic Carbons (δ ≈ 110-150 ppm): A number of distinct signals for the twelve aromatic carbons would be present. The carbons directly attached to the heteroatoms (S, N, C=O) would have characteristic shifts influenced by their electronic environments.
-
Mass Spectrometry
In a mass spectrum, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 246.05, corresponding to the molecular weight of 245.30 plus a proton.[4] High-resolution mass spectrometry would provide an exact mass measurement consistent with the molecular formula C₁₃H₁₁NO₂S.[4]
Synthesis and Reactivity
Synthetic Pathways
Proposed Protocol: Ullmann Condensation
-
Reactant Preparation: In a reaction vessel inerted with nitrogen or argon, combine 2-bromo-5-nitrobenzoic acid, thiophenol, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO). The use of a copper catalyst is critical for facilitating the C-S bond formation between the aryl halide and the thiol.
-
Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials. The high temperature is necessary to overcome the activation energy of the coupling reaction.
-
Work-up and Intermediate Isolation: After cooling, the reaction is quenched with water and acidified. The resulting nitro-intermediate, 2-(phenylthio)-5-nitrobenzoic acid, is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.
-
Reduction of Nitro Group: The isolated intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a Pd/C catalyst), is used to reduce the nitro group to a primary amine. This step is a standard transformation in organic synthesis.
-
Final Purification: Following the reduction, the mixture is neutralized and the final product, 5-Amino-2-(phenylthio)benzoic acid, is isolated by extraction and purified via recrystallization or column chromatography to yield the final product.
Caption: Proposed synthetic workflow for 5-Amino-2-(phenylthio)benzoic acid.
Chemical Reactivity
The reactivity of this molecule is dictated by its three functional groups, allowing for a wide range of secondary transformations.
-
Carboxylic Acid: This group can be readily converted into esters via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or into amides by first converting it to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine.[5][6]
-
Amine Group: The primary aromatic amine is a versatile functional handle. It can undergo acylation to form amides, diazotization with nitrous acid to form a diazonium salt (a gateway to many other functional groups), and act as a nucleophile in substitution reactions.
-
Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-) using oxidizing agents like m-CPBA or H₂O₂. This modification significantly alters the electronic properties and steric profile of the molecule, a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties like solubility.[6]
Applications in Research and Drug Development
5-Amino-2-(phenylthio)benzoic acid is primarily valued as a scaffold and intermediate in the synthesis of more complex, biologically active molecules.[1]
-
Pharmaceutical Development: It serves as a key starting material for pharmaceuticals, especially those targeting anti-inflammatory and analgesic effects.[1] The aminobenzoic acid framework is a common feature in many drug classes, and the phenylthio group provides a vector for further chemical modification to optimize pharmacological profiles.[2][9]
-
Biochemical Research: This compound and its derivatives are used in studies investigating enzyme inhibition and protein-ligand interactions.[1] By modifying the functional groups, researchers can systematically probe structure-activity relationships (SAR) to understand how molecular changes affect biological targets.[6]
-
Material Science: The functional groups present make it a candidate for incorporation into polymers to enhance properties such as thermal stability or to introduce specific functionalities.[1][2]
Safety and Handling
While specific hazard data for 5-Amino-2-(phenylthio)benzoic acid is limited, data from closely related aminobenzoic acid derivatives suggest that appropriate precautions should be taken.
-
GHS Hazard Classification (Anticipated): Based on analogous structures, the compound may be classified as:
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C, to ensure its stability.[1]
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